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Compound of Interest

Compound Name: Cyclohexylsulfamate

Cat. No.: B1227001 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the long-term effects of

cyclohexylsulfamate (cyclamate) exposure as documented in various animal models. It

synthesizes findings on carcinogenicity, reproductive toxicity, and metabolic changes,

presenting quantitative data in structured tables and detailing the experimental protocols of key

studies. Visual diagrams are provided to illustrate metabolic pathways and experimental

workflows.

Introduction
Cyclamate, an artificial sweetener, was widely used until studies in the late 1960s suggested a

link to bladder cancer in rats, leading to a ban in the United States and other countries[1]. The

primary metabolite of cyclamate, cyclohexylamine (CHA), formed by gut microbiota, is often the

focus of toxicological assessments[1][2][3]. Subsequent research has generated a complex

and often conflicting body of evidence regarding the long-term safety of cyclamate. This

document aims to provide a clear, data-driven summary of these findings to inform research

and development efforts.

Metabolism of Cyclamate
The conversion of cyclamate to cyclohexylamine is a critical factor in its toxicology. This

biotransformation is not performed by mammalian enzymes but by microorganisms in the

gastrointestinal tract[3]. The extent of this conversion is highly variable among species and
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even among individuals within a species[3][4]. After absorption, CHA is further metabolized and

excreted, primarily in the urine[3][5].
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Caption: Metabolic conversion of cyclamate to cyclohexylamine (CHA) by gut microbiota.

Carcinogenicity Studies
The primary long-term concern regarding cyclamate exposure has been its potential

carcinogenicity, with a specific focus on the urinary bladder.

Quantitative Data on Tumor Incidence
The table below summarizes key long-term carcinogenicity bioassays.
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Study

(Reference)
Animal Model

Test Substance

& Dose
Duration

Key Findings &

Tumor

Incidence

Price et al.

(1970)[6][7][8]

Sprague-Dawley

Rats (35M, 45F

per group)

Sodium

Cyclamate:Sacc

harin (10:1) - 500

mg/kg/day - 1120

mg/kg/day - 2500

mg/kg/day

Up to 105 weeks

Bladder

Carcinomas:-

0/70 (Control) -

12/70 (2500

mg/kg group)

IARC (1980)[9] Rats
Sodium

Cyclamate
Multigeneration

A few benign and

malignant

bladder tumors

were observed,

but incidences

were not

statistically

greater than

controls.

IARC (1980)[9] Mice (Female)
Sodium

Cyclamate
Multigeneration

Increased

incidence of

lymphosarcomas

in female mice in

one experiment.

Schmähl & Habs

(1984)[10]

Sprague-Dawley

Rats (70-78 per

group)

Sodium

Cyclamate &

Saccharin Mix -

2% in diet - 5%

in diet

Lifelong (Two-

generation)

No carcinogenic

effects. One

papilloma of the

urinary bladder in

the 2% group.

Increased urinary

stone formation

at 5%.
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Takayama et al.

(2000)[11][12]

Rhesus,

Cynomolgus,

African Green

Monkeys

Sodium

Cyclamate - 100

mg/kg/day - 500

mg/kg/day

24 years

Three malignant

tumors (1 colon,

1 liver, 1

prostate) and

three benign

tumors in 21

treated monkeys.

No tumors in 16

controls. Results

considered

inconclusive.

Experimental Protocols for Key Carcinogenicity Studies
Protocol: Price et al. (1970) - Bladder Tumors in Rats

Animal Model: Groups of 35 male and 45 female Sprague-Dawley rats[6].

Test Substance and Administration: A 10:1 mixture of sodium cyclamate and sodium

saccharin was administered in the diet[6][7]. Dosage levels were designed to provide 500,

1120, and 2500 mg/kg of body weight per day[6].

Duration: The study lasted for up to 105 weeks[7]. From week 79 onwards, some rats in the

high-dose group also received cyclohexylamine hydrochloride (125 mg/kg/day) to simulate

the metabolic conversion of cyclamate[6][7].

Endpoints Measured: Observations included physical condition, growth, food efficiency,

blood and urine analysis, and postmortem pathology, including gross and microscopic

examination of tissues[6]. The primary endpoint of concern was the incidence of papillary

carcinomas in the bladder[6].

Protocol: Takayama et al. (2000) - Nonhuman Primate Study

Animal Model: A total of 21 monkeys (Rhesus, Cynomolgus, and African Green) were used

in the treatment groups, with 16 monkeys serving as controls[11].
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Test Substance and Administration: Sodium cyclamate was administered daily at doses of

100 or 500 mg/kg[11].

Duration: The study was conducted over a 24-year period[11].

Endpoints Measured: The study involved long-term observation for toxicity and

carcinogenicity. At necropsy, gross and microscopic pathological examinations were

performed. Testicular tissue was also examined for atrophy[11]. Plasma levels of

cyclohexylamine were measured to identify "high converter" animals[13].

Reproductive and Developmental Toxicity
High-dose exposure to cyclamate, and particularly its metabolite CHA, has been shown to

affect the male reproductive system in some animal models.

Quantitative Data on Reproductive Effects
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Study

(Reference)
Animal Model

Test Substance

& Dose
Duration Key Findings

Oser et al.

(1976)[14]
Rats

Cyclohexylamine

(CHA) HCl - 15,

50, 100, 150

mg/kg/day

2 years

(Multigeneration

F0-F4)

Testicular

Atrophy:

Significantly

higher incidence

in F0 males at

150 mg/kg/day.

Reproduction:

Slightly reduced

litter size and

weaning weights

at higher doses.

Roberts et al.

(1989)[5][15]

DA and Wistar

Rats

Cyclohexylamine

(CHA)
13 weeks

Testicular

atrophy observed

at a dietary dose

of 400

mg/kg/day.

Roberts et al.

(1989)[5][15]
Mice

Cyclohexylamine

(CHA)
13 weeks

No testicular

atrophy observed

at 400

mg/kg/day, likely

due to lower

tissue

concentrations of

CHA compared

to rats.

Takayama et al.

(2000)[11]

Monkeys Sodium

Cyclamate - 100,

500 mg/kg/day

24 years One case of

complete

testicular atrophy

and two cases of

focal germ cell

aplasia were

observed in
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cyclamate-

treated monkeys.

Experimental Protocol: Oser et al. (1976) -
Multigeneration Rat Study

Animal Model: Rats (specific strain not detailed in abstract) across five generations (F0

through F4)[14].

Test Substance and Administration: Cyclohexylamine (CHA) hydrochloride was administered

via feeding at dosages of 15, 50, 100, and 150 mg/kg/day[14].

Duration: A 2-year, multi-generation study[14].

Endpoints Measured: The comprehensive protocol included monitoring growth, feed

efficiency, clinical and hematological tests, reproduction rates, teratology, mortality, and gross

and microscopic pathology[14]. Reproductive performance was assessed by mating rats

from each generation to produce the subsequent generation. Testicular tissue was examined

histopathologically[14].
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Caption: Generalized workflow for a multi-generation reproductive toxicity study.
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Metabolic and Biochemical Effects
Recent studies have explored the impact of long-term cyclamate consumption on metabolic

health, revealing potential effects on glucose homeostasis.

Quantitative Data on Metabolic Changes
Study

(Reference)
Animal Model

Test Substance

& Dose
Duration

Key

Biochemical

Findings

Sroka et al.

(2023)[16][17]
Rats

Sodium

Cyclamate 10

mg/kg/day (oral)

60 days

Compared to

control:-

Significant

hyperglycemia

and

hyperinsulinemia

from day 30. -

Development of

insulin

resistance. -

Strong changes

in other blood

biochemical

indicators.

Löser (1977)[18]

Beagle Dogs

(2M, 2F per

group)

Sodium

Cyclamate - 150,

500, 1500

mg/kg/day

3 months

No effects noted

in carbohydrate

and fat

metabolism.

Hematological

and clinical

chemistry

parameters were

unchanged.

Experimental Protocol: Sroka et al. (2023) - Metabolic
Study in Rats

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://scientists.uz/view?id=5409
https://www.researchgate.net/publication/374806054_METABOLIC_CHANGES_IN_THE_BODY_AS_THE_RESULT_OF_LONG-TERM_USE_OF_ARTIFICIAL_SWEETENER-SODIUM_CYCLAMATE
https://pubmed.ncbi.nlm.nih.gov/576812/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1227001?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Animal Model: Rats (strain not specified in abstract)[16].

Test Substance and Administration: Sodium cyclamate was administered orally at a daily

dose of 10 mg/kg[16].

Duration: 60 days[16].

Endpoints Measured: Blood was collected before the experiment (control) and on days 30

and 60. On day 60, animals were sacrificed, and liver glucose and glycogen were measured.

Blood samples were analyzed for biochemical indicators, including glucose and insulin, to

assess for hyperglycemia, hyperinsulinemia, and insulin resistance[16][17].

Discussion and Conclusion
The long-term effects of cyclohexylsulfamate in animal models present a complex picture.

The most alarming historical finding—bladder cancer in rats—occurred at very high doses of a

cyclamate-saccharin mixture, a result that has not been consistently substantiated in

subsequent, well-controlled bioassays using cyclamate alone[1][10][19]. The evidence

suggests that cyclamate by itself is not a potent carcinogen, though a co-carcinogenic or

promoting effect cannot be entirely ruled out[19].

Toxic effects on the male reproductive system, specifically testicular atrophy, have been

demonstrated in rats exposed to high doses of the metabolite CHA[14][15]. This effect appears

to be species-specific, as it was not observed in mice at similar dosages[15].

More recent research points towards metabolic disturbances, with long-term cyclamate

administration in rats leading to insulin resistance and hyperglycemia at doses much lower than

those used in carcinogenicity studies[16][17]. This finding warrants further investigation to

understand the potential mechanisms and human relevance.

Overall, the data from animal models indicate that adverse effects from cyclamate exposure

are typically observed at high dosage levels. The variable metabolism of cyclamate to the more

toxic cyclohexylamine remains a key factor in risk assessment[3]. Future research should focus

on the mechanisms underlying the observed metabolic changes and continue to clarify the

species-specific differences in toxicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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